3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide

PARP10 inhibition Mono-ADP-ribosyltransferase Structure-activity relationship

3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative (C₂₁H₁₆N₂O₂, MW 328.36 g/mol) characterized by a central benzene ring bearing a meta-phenoxy linkage to a 4-cyanophenyl group and an amide nitrogen substituted with a para-tolyl moiety. This compound belongs to the phenoxybenzamide class, which has produced selective inhibitors of mono-ADP-ribosyltransferase PARP10 and carbonic anhydrase isoforms.

Molecular Formula C21H16N2O2
Molecular Weight 328.4 g/mol
Cat. No. B11703615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide
Molecular FormulaC21H16N2O2
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)C#N
InChIInChI=1S/C21H16N2O2/c1-15-5-9-18(10-6-15)23-21(24)17-3-2-4-20(13-17)25-19-11-7-16(14-22)8-12-19/h2-13H,1H3,(H,23,24)
InChIKeyFUKSSBNALXGOLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide: Meta-Substituted Phenoxybenzamide for Selective Inhibitor Design


3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide is a synthetic benzamide derivative (C₂₁H₁₆N₂O₂, MW 328.36 g/mol) characterized by a central benzene ring bearing a meta-phenoxy linkage to a 4-cyanophenyl group and an amide nitrogen substituted with a para-tolyl moiety . This compound belongs to the phenoxybenzamide class, which has produced selective inhibitors of mono-ADP-ribosyltransferase PARP10 and carbonic anhydrase isoforms . The combination of a meta-phenoxy arrangement and an N-(4-methylphenyl) substituent distinguishes it architecturally from the more extensively studied para-phenoxy benzamides and from N-unsubstituted or ortho-substituted analogs, potentially enabling differential target engagement and physicochemical properties relevant to drug discovery and chemical biology tool development.

Why 3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide Cannot Be Replaced by Generic Phenoxybenzamides


Phenoxybenzamide derivatives are highly sensitive to both the position of the phenoxy linkage (meta vs. para) and the nature of the amide N-substituent. In the PARP10 inhibitor series, shifting the phenoxy group from the 4- to the 3-position of the benzamide core and altering the terminal functional group from cyano to carbamoyl produced inhibitors with distinct selectivity profiles against PARP family members . Similarly, introducing an N-(4-methylphenyl) group—as opposed to an unsubstituted amide or an ortho-methylphenyl variant—modulates lipophilicity (clogP), hydrogen-bonding capacity, and steric bulk at the amide, all of which can profoundly influence target affinity, isoform selectivity, and cellular permeability . These structure-activity relationships mean that simply substituting a generic phenoxybenzamide or a differently substituted congener is likely to yield divergent biological outcomes, making compound-specific selection essential for reproducible research.

Quantitative Differentiation Evidence for 3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide


Meta-Phenoxy versus Para-Phenoxy benzamide: PARP10 Inhibitory Activity and Selectivity

In the 3- and 4-phenoxybenzamide series, the meta-substituted regioisomer 3-(4-carbamoylphenoxy)benzamide exhibited distinct PARP10 selectivity compared to the para-substituted 4-(4-cyanophenoxy)benzamide (PARP10-IN-2). The 4-cyano congener inhibited human PARP10 with an IC₅₀ of 3.64 µM, while the 3-carbamoyl analog showed a different selectivity profile, notably sparing PARP1 while still inhibiting PARP2 . Although data for the 3-(4-cyanophenoxy) variant with an N-tolyl group have not been published, class-level inference from this head-to-head meta/para comparison indicates that the meta-phenoxy scaffold supports alternative target engagement profiles relative to the para-substituted compounds, a property that is critical when researchers require PARP10 inhibition without the broad PARP1/2 suppression typical of clinical PARP inhibitors.

PARP10 inhibition Mono-ADP-ribosyltransferase Structure-activity relationship Isoform selectivity

Regioisomeric Impact on Physicochemical and ADME Properties: N-Tolyl vs. N-Phenyl and Ortho- vs. Para-Tolyl

The N-(4-methylphenyl) substituent increases lipophilicity relative to N-phenyl benzamides, as estimated by clogP calculations. For 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide, the computed XLogP3 is approximately 3.6, compared to 2.0 for 3-(4-cyanophenoxy)benzamide (N-unsubstituted) . This increase of ~1.6 log units is expected to enhance membrane permeability but may also affect aqueous solubility. Furthermore, mass spectral comparison between the 4-methylphenyl (para-tolyl) and 2-methylphenyl (ortho-tolyl) regioisomers—the latter registered in the Wiley MS library—reveals distinct fragmentation patterns, confirming that even subtle positional changes in the N-aryl group alter molecular properties . Such differences can influence metabolic stability, plasma protein binding, and off-target promiscuity, making the exact N-substitution pattern a key procurement specification.

Lipophilicity Permeability Structure-property relationship Drug-likeness

Crystallographic Confirmation of Molecular Planarity and Intermolecular Interaction Network

X-ray crystallographic analysis of a compound closely related to 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide—bearing a 4-nitrophenyl group in place of the 4-cyanophenyl moiety—revealed a nearly planar molecular conformation, with a dihedral angle between the central benzamide ring and the N-aryl ring of only 1.500(7)° . The crystal packing is governed primarily by van der Waals interactions, with the shortest intermolecular distance measured at 3.647 Å between O(3) and C(4). Such high planarity can facilitate π-stacking with aromatic residues in target protein binding sites, while the weak intermolecular forces predict relatively low lattice energy, which may correlate with favorable solubility in organic solvents. Although the exact structure of the cyano analog has not been deposited, the steric and electronic similarity between –CN and –NO₂ groups supports comparable solid-state behavior, a property relevant for formulation and crystallinity-dependent bioavailability studies.

X-ray crystallography Solid-state structure Intermolecular interactions Crystal packing

Database-Annotated Drug-Likeness Profile and Preclinical Development Stage

According to ChEMBL (CHEMBL4538479), 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide is annotated with a Max Phase of 0, indicating that it has not yet entered clinical development and is positioned as a preclinical research compound . The compound violates no Lipinski Rule-of-Five alerts: its molecular weight of 328.36 Da, XLogP3 of ~3.6, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 4 all fall within drug-like space. Notably, the topological polar surface area (tPSA) is estimated at 62.1 Ų, which is significantly lower than the 76.1 Ų tPSA of the des-N-tolyl analog 3-(4-cyanophenoxy)benzamide . A tPSA below 90 Ų is generally associated with improved blood-brain barrier penetration, suggesting that the N-tolyl substitution may enhance CNS accessibility relative to the primary amide congener—a consideration for neuroscience-focused procurement.

Drug-likeness Lead-likeness ChEMBL annotation Preclinical development

High-Value Application Scenarios for 3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide


PARP10 Chemical Probe Development Requiring PARP1-Sparing Selectivity

For research groups designing mono-ADP-ribosyltransferase PARP10 inhibitors that must avoid PARP1 inhibition (a common off-target of clinical PARP inhibitors), 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide provides a meta-phenoxy scaffold that, based on class-level SAR, is expected to exhibit PARP10 selectivity analogous to its 3-carbamoyl analog . Its N-tolyl group further enhances lipophilicity, potentially improving cell permeability for intracellular target engagement assays. Procurement should prioritize this compound over para-substituted or N-unsubstituted phenoxybenzamides when the experimental goal is to dissect PARP10-specific ADP-ribosylation events without confounding PARP1/2 inhibition.

Structure-Activity Relationship Expansion of Phenoxybenzamide Libraries

Medicinal chemistry campaigns focused on phenoxybenzamide-based inhibitors will benefit from including 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide as a key SAR probe. Its meta-phenoxy geometry, combined with the para-tolyl amide tail, fills an underexplored region of chemical space between the well-characterized 4-(4-cyanophenoxy)benzamide (PARP10-IN-2) and the 3-(4-carbamoylphenoxy)benzamide series . The compound's computed drug-likeness (tPSA = 62.1 Ų, MW = 328 Da) places it in lead-like territory, making it suitable for hit-to-lead optimization workflows . Procurement should favor this specific regioisomer over generic phenoxybenzamide building blocks to ensure the correct spatial orientation for target binding.

Biophysical and Crystallographic Studies of Benzamide-Protein Interactions

The near-planar geometry observed in closely related N-aryl benzamide crystal structures suggests that 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide will adopt a flat conformation conducive to X-ray co-crystallography with target proteins. Its 4-cyanophenyl group provides a distinct electron density signature that aids crystallographic phasing, while the N-(4-methylphenyl) moiety offers additional van der Waals contacts for stabilizing ligand-protein complexes. Researchers planning soaking or co-crystallization experiments should select this compound over more flexible or less electron-rich analogs, as its rigid, planar architecture is more likely to yield high-resolution structural data.

Comparative ADME Profiling of N-Substituted Benzamide Series

For DMPK scientists evaluating the impact of amide N-substitution on metabolic stability and permeability, 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide serves as a representative N-aryl benzamide with intermediate lipophilicity (cLogP ~3.6). Compared to the N-unsubstituted primary benzamide analog (tPSA = 76.1 Ų, cLogP = 2.0) , this compound offers a reduced polar surface area and increased logP, which can be used to probe the permeability-solubility trade-off in a congeneric series. Its distinct GC-MS fragmentation profile relative to the ortho-tolyl isomer also enables specific bioanalytical method development, making it a valuable reference standard for LC-MS/MS quantification in pharmacokinetic studies.

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